molecular formula C24H27NO5 B14719474 Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate CAS No. 7153-69-7

Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate

Cat. No.: B14719474
CAS No.: 7153-69-7
M. Wt: 409.5 g/mol
InChI Key: SMOICQRJIQLAGP-UHFFFAOYSA-N
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Description

Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate is a complex organic compound that belongs to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups. It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

7153-69-7

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

diethyl 1-methyl-4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate

InChI

InChI=1S/C24H27NO5/c1-4-29-23(27)18-20(16-12-8-6-9-13-16)25(3)21(17-14-10-7-11-15-17)19(22(18)26)24(28)30-5-2/h6-15,18-21H,4-5H2,1-3H3

InChI Key

SMOICQRJIQLAGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N(C(C(C1=O)C(=O)OCC)C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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